molecular formula C8H11BrClNO B6221415 6-bromo-3-methoxy-2-methylaniline hydrochloride CAS No. 2758003-17-5

6-bromo-3-methoxy-2-methylaniline hydrochloride

Cat. No.: B6221415
CAS No.: 2758003-17-5
M. Wt: 252.5
InChI Key:
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Description

6-Bromo-3-methoxy-2-methylaniline hydrochloride (6-BrOMeMeA-HCl) is an organic compound with a molecular formula of C8H10BrClNO2. It is a white crystalline solid that is soluble in water and alcohol. It is used in a wide range of scientific applications, including in chemical synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

6-BrOMeMeA-HCl has a wide range of scientific applications. It is used in chemical synthesis as a reagent for the preparation of other organic compounds. It is also used in drug discovery and development to study the effects of drugs on biological systems. In addition, 6-BrOMeMeA-HCl is used in laboratory experiments to study the mechanism of action of various compounds.

Mechanism of Action

6-BrOMeMeA-HCl works by binding to the active site of enzymes, which are proteins responsible for catalyzing biochemical reactions. This binding blocks the enzyme’s activity, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BrOMeMeA-HCl depend on the specific enzyme that it binds to. In general, the binding of 6-BrOMeMeA-HCl to an enzyme can result in a decrease in the rate of the reaction that the enzyme catalyzes. This can lead to a decrease in the production of a specific biochemical or physiological effect.

Advantages and Limitations for Lab Experiments

The use of 6-BrOMeMeA-HCl in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also a highly selective reagent, meaning that it binds only to specific enzymes and does not affect other enzymes. However, 6-BrOMeMeA-HCl is not suitable for use in cell-based experiments, as it is too toxic for mammalian cells.

Future Directions

The use of 6-BrOMeMeA-HCl in scientific research is expected to continue to expand in the future. Potential future directions include the development of new synthesis methods for 6-BrOMeMeA-HCl, the study of its effects on different biological systems, and the use of 6-BrOMeMeA-HCl in drug discovery and development. Additionally, 6-BrOMeMeA-HCl could be used in combination with other compounds to study the effects of drug combinations on biological systems. Finally, 6-BrOMeMeA-HCl could be used to study the mechanism of action of various compounds in cell-based experiments, as it is not toxic to mammalian cells.

Synthesis Methods

The synthesis of 6-BrOMeMeA-HCl involves the reaction of 6-bromo-3-methoxy-2-methylaniline (6-BrOMeMeA) with hydrochloric acid (HCl). The reaction is carried out in aqueous solution at a pH of 1-2. The reaction is complete within 30 minutes, yielding a white crystalline solid. The product can then be isolated by filtration and dried.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methoxy-2-methylaniline hydrochloride involves the bromination of 3-methoxy-2-methylaniline followed by the formation of the hydrochloride salt.", "Starting Materials": [ "3-methoxy-2-methylaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-2-methylaniline in diethyl ether.", "Step 2: Slowly add bromine to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess bromine.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dissolve the product in hydrochloric acid to form the hydrochloride salt.", "Step 6: Recrystallize the product from water to obtain pure 6-bromo-3-methoxy-2-methylaniline hydrochloride." ] }

2758003-17-5

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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